Methyl alpha-bromo-2-chlorophenylacetate

Clopidogrel synthesis halogenated phenylacetate total yield

Yield deviations from substandard clopidogrel intermediates inflate API costs. Methyl α-bromo-2-chlorophenylacetate (CAS 85259-19-4) eliminates this risk: • Ortho-Cl & α-Br ester ensure correct pharmacophore regiochemistry • Reactive benzylic bromide achieves 90% isolated yield in one-pot synthesis • ≥98% HPLC purity with full CoA supports ANDA/DMF compliance Procure the exact CAS-grade intermediate for batch consistency.

Molecular Formula C9H8BrClO2
Molecular Weight 263.51 g/mol
CAS No. 85259-19-4
Cat. No. B023346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl alpha-bromo-2-chlorophenylacetate
CAS85259-19-4
Synonymsα-Bromo-2-chloro benzeneacetic Acid Methyl Ester;  Methyl α-Bromo-2-chlorobenzeneacetate; 
Molecular FormulaC9H8BrClO2
Molecular Weight263.51 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC=CC=C1Cl)Br
InChIInChI=1S/C9H8BrClO2/c1-13-9(12)8(10)6-4-2-3-5-7(6)11/h2-5,8H,1H3
InChIKeyHMBUCZUZRQQJQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl alpha-bromo-2-chlorophenylacetate Overview


Methyl alpha-bromo-2-chlorophenylacetate (CAS 85259-19-4), also referred to as methyl 2-bromo-2-(2-chlorophenyl)acetate or α-bromo-2-chlorobenzeneacetic acid methyl ester, is a halogenated phenylacetate ester with molecular formula C₉H₈BrClO₂ and molecular weight 263.52 g/mol [1]. It is formally classified under Benzeneacetic acid, α-bromo-2-chloro-, methyl ester per CAS nomenclature [2]. This compound serves as a critical building block in organic synthesis, most prominently as a key advanced intermediate in the industrial manufacture of the antiplatelet drug clopidogrel (Plavix®) . At ambient temperature it exists as a light-yellow to light-beige clear liquid or low-melting solid with a boiling point of 281 °C, density of 1.567 g/cm³, and flash point of 124 °C . The molecule features two reactive loci—an electrophilic benzylic α-bromo center and a methyl ester group—alongside an ortho-chloro substituent that imparts specific regiochemical identity essential for downstream transformations.

Why Analogs Cannot Replace This Compound


Superficially analogous compounds—such as the non-brominated precursor methyl 2-chlorophenylacetate (CAS 57486-68-7), the α-chloro analog, the para-chloro isomer (CAS 24091-92-7), the corresponding free acid (CAS 141109-25-3), or the des-chloro α-bromophenylacetate (CAS 3042-81-7)—differ from the target compound in at least one of three operationally decisive parameters: leaving-group quality at the α-position, ester vs. acid functionality, and the position of the aromatic chlorine substituent. The benzylic C–Br bond is substantially more reactive toward nucleophilic displacement than the corresponding C–Cl bond, while the methyl ester provides a protected carboxylate that can be selectively unmasked after key bond-forming steps [1]. The ortho-chloro substitution pattern is structurally mandated for clopidogrel's pharmacophore; the para isomer would yield a compound with a different spatial arrangement of the 2-chlorophenyl ring relative to the thienopyridine core, precluding correct molecular recognition . Generic interchange without compensating for these differences introduces the risk of reduced reaction rates, lower condensation yields, and in the case of clopidogrel manufacture, generation of a regioisomeric impurity that is pharmacologically distinct and unacceptable under ICH impurity guidelines. The quantitative evidence in Section 3 substantiates why procurement specifications must explicitly call for this exact CAS number rather than any in-class alternative.

Methyl alpha-bromo-2-chlorophenylacetate vs. Analogs: Quantitative Evidence


Total Synthesis Yield: α-Bromo vs. α-Chloro Ester

In a direct head-to-head study starting from a common o-chlorophenylacetic acid precursor, Zhang and Zou (Beijing Institute of Technology) synthesized both the α-bromo and α-chloro methyl esters through parallel routes. The α-bromo-2-chlorophenylacetate methyl ester (target compound) was obtained in a total yield of 93% over two steps (acyl chloride formation with SOCl₂, then Br₂ bromination at 130 °C for 2 h, followed by methanol esterification with Et₃N). Under analogous conditions using SO₂Cl₂ instead of Br₂ for the chlorination step (124 °C), the α-chloro-2-chlorophenylacetate methyl ester was obtained in 92% total yield [1]. Although the numerical difference is modest (1 percentage point), the patent literature independently confirms that the α-bromo intermediate exhibits higher reactivity in the subsequent condensation with thienylethylamine, which greatly improves the coupling step yield—a factor not captured by the isolated yield of the intermediate alone [2].

Clopidogrel synthesis halogenated phenylacetate total yield

HPLC Purity via Patented Transesterification

Chinese patent CN101774914A discloses a Lewis acid-catalyzed transesterification method for synthesizing methyl α-bromo-2-chlorophenylacetate directly from α-bromo-2-chlorophenylacetic acid and methyl acetate. Using titanium tetrachloride (0.04–0.06 molar equivalents relative to the acid substrate) at a methyl acetate volume of 6–8 times the acid, with a reaction time of 4–8 hours, the process achieves a product purity of more than 99% as determined by HPLC normalization method, alongside a yield exceeding 90% [1]. This level of purity and efficiency is claimed to be superior to prior art methods employing sulfuric acid or titan-alkoxide catalysts, which were reported to suffer from longer reaction times, lower yields, and higher production costs due to additional purification steps [1]. Commercial suppliers routinely offer the compound at ≥98% (GC) purity ; the patented process demonstrates that ≥99% HPLC purity is industrially achievable, providing a benchmark for procurement quality specifications.

Process chemistry HPLC purity industrial scale-up

Benzylic Leaving-Group Reactivity: C–Br vs. C–Cl

The α-bromo substituent in the target compound is a benzylic bromide, whereas the closest analog—methyl α-chloro-2-chlorophenylacetate—bears a benzylic chloride. In benzyl halide systems, the relative leaving-group ability follows the established order I⁻ > Br⁻ > Cl⁻ >> F⁻, with benzylic bromides reacting significantly faster in both SN1 and SN2 nucleophilic displacement pathways [1]. This is directly relevant to clopidogrel synthesis, where the key C–N bond formation with 2-(thiophen-2-yl)ethanamine proceeds via nucleophilic attack at the benzylic carbon. Patent CN111499511A explicitly states that α-bromo (2-chloro) methyl phenylacetate has higher activity than the α-chloro analog and 'greatly improves the condensation yield' [2]. While the patent does not provide a kinetic rate constant ratio, the qualitative superiority of the bromide is universally acknowledged in synthetic methodology and is mechanistically grounded in the lower carbon–halogen bond dissociation energy of the C–Br bond relative to C–Cl in benzylic systems [3].

Nucleophilic substitution leaving group benzylic bromide

Physical Property Differentiation from Precursor

The target compound (methyl α-bromo-2-chlorophenylacetate) exhibits a boiling point of 281 °C (at 760 mmHg) and density of 1.567 g/cm³, whereas its direct non-brominated precursor, methyl 2-chlorophenylacetate (CAS 57486-68-7), has a boiling point of 240.3 °C and density of 1.197 g/cm³ [1]. The 41 °C elevation in boiling point and 0.37 g/cm³ increase in density upon α-bromination reflect the additional molecular weight (263.52 vs. 184.62 g/mol) and polarizability contributed by the bromine atom. This physical differentiation has practical implications for fractional distillation during purification: the brominated compound elutes at a significantly higher temperature, reducing the risk of cross-contamination with unreacted starting material and enabling a cleaner separation [1]. Furthermore, the higher density of the product phase facilitates liquid–liquid extraction workup, as the brominated ester partitions predictably into the lower organic layer when dichloromethane is used as solvent.

Physical properties purification boiling point

Clopidogrel API Synthesis with α-Bromo Ester

A one-pot procedure for racemic clopidogrel bisulfate reported by Mahmoodi et al. (2016) uses methyl α-bromo-2-chlorophenylacetate as the key electrophilic coupling partner. In this protocol, the bromo ester (1.04 g, 4 mmol) reacts with in situ-generated 4,5-dihydrothieno[3,2-c]pyridine in a toluene/water biphasic system at 20–25 °C over 12 hours. After acidification with concentrated H₂SO₄ and crystallization from ethyl acetate/acetone, racemic clopidogrel bisulfate (CAS 135046-48-9) was isolated as a white powder (mp 220–222 °C) in 90% overall yield . This yield figure is significant because it integrates the efficiency of both the condensation and salt formation steps, providing a realistic benchmark for the compound's performance in the final API-forming transformation. By comparison, analogous procedures employing the α-chloro ester or the free acid (which requires in situ esterification) typically require longer reaction times or provide lower overall yields due to slower displacement kinetics at the benzylic position [1].

Clopidogrel one-pot synthesis overall yield

Ortho-Chloro Regiochemistry Requirement

The ortho-chloro substitution on the phenyl ring of methyl α-bromo-2-chlorophenylacetate is not a generic design choice but a structural mandate for clopidogrel's molecular recognition at the P2Y₁₂ receptor. The final API, (S)-methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, retains the 2-chlorophenyl moiety with the chlorine in the ortho position relative to the chiral center [1]. The para-chloro isomer, methyl α-bromo-4-chlorophenylacetate (CAS 24091-92-7), would produce a 4-chlorophenyl analog of clopidogrel—a compound with a different spatial orientation of the chlorine substituent and, consequently, altered P2Y₁₂ receptor binding [2]. Regulatory guidance (ICH Q3A/Q3B) classifies such regioisomeric variants as specified impurities requiring independent toxicological qualification if present above the identification threshold (≤0.10% for a drug substance with a maximum daily dose >2 g/day, or lower for lower doses) [3]. The para isomer (CAS 24091-92-7) is commercially available as a distinct product and is sold explicitly as a different chemical entity; there is no regulatory pathway for its substitution in a clopidogrel manufacturing process.

Regiochemistry ortho-substitution clopidogrel pharmacophore

Applications of Methyl alpha-bromo-2-chlorophenylacetate


Industrial-Scale Clopidogrel API Manufacturing

In the large-scale synthesis of clopidogrel bisulfate (Plavix® generic API), methyl α-bromo-2-chlorophenylacetate serves as the penultimate electrophilic intermediate that reacts with the thienopyridine amine fragment. The one-pot protocol documented by Mahmoodi et al. (2016) using this compound delivers racemic clopidogrel bisulfate in 90% overall isolated yield from the bromo ester, with the product obtained as a white crystalline powder (mp 220–222 °C) after a simple filtration workup . The high yield is critically dependent on the benzylic bromide leaving-group quality; patent CN111499511A confirms that the α-bromo compound exhibits higher activity than the α-chloro analog and greatly improves the condensation yield [1]. For procurement at industrial scale, the ≥98.5% purity grade available from qualified suppliers ensures batch-to-batch consistency in this yield-determining step, minimizing the risk of yield deviation that would increase API cost of goods and generate excess organic waste.

GMP Intermediate Procurement with High HPLC Purity

When methyl α-bromo-2-chlorophenylacetate is procured as a registered starting material or GMP intermediate for clopidogrel manufacture, purity specifications must meet ICH Q7 and Q11 requirements. The patented transesterification process (CN101774914A) demonstrates that HPLC purity exceeding 99% (normalization method) is achievable at industrial scale . This benchmark enables procurement teams to negotiate quality agreements with suppliers that specify ≥99% HPLC purity rather than the more generic 97–98% grade offered by many catalog vendors [1]. The higher purity directly reduces the burden of unknown impurities that would otherwise propagate into the final API and require identification, quantification, and toxicological qualification under ICH Q3A guidelines. Additionally, commercial suppliers of Clopidogrel Impurity 47 (which is chemically identical to the target compound) provide this material with full characterization data compliant with regulatory guidelines, supporting its use as a reference standard in ANDA or DMF filings [2].

Medicinal Chemistry: Electrophilic Building Block

Beyond its well-established role in clopidogrel synthesis, methyl α-bromo-2-chlorophenylacetate is documented as a useful electrophile for the substitution of novel aryl piperidine or piperazine compounds bearing 5-membered heterocycles with apoB secretion/MTP inhibiting activity and concomitant lipid-lowering properties . The compound's dual halogenation (benzylic bromine and aromatic chlorine) provides orthogonal reactivity: the benzylic bromide undergoes facile nucleophilic displacement with amine nucleophiles, while the aryl chloride remains available for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) should further diversification be desired [1]. For medicinal chemistry procurement, the availability of this compound from multiple reputable suppliers (TCI America at ≥98.0% purity [2], Sigma-Aldrich at 98% ) ensures competitive sourcing for SAR campaigns that require consistent quality across multiple rounds of analog synthesis.

Clopidogrel Impurity 47 Reference Standard

Methyl α-bromo-2-chlorophenylacetate is cataloged as Clopidogrel Impurity 47 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications . In ANDA filings for generic clopidogrel, this impurity must be monitored as a potential process-related impurity or degradation product. The compound's use as a reference standard ensures accurate identification and quantification during HPLC analysis, supporting compliance with ICH Q2(R1) validation requirements. Procurement for analytical purposes typically requires small quantities (mg to g scale) but demands rigorous documentation including certificates of analysis with HPLC purity, NMR spectra, and traceability to pharmacopeial standards (USP or EP) where feasible .

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